1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine

Description

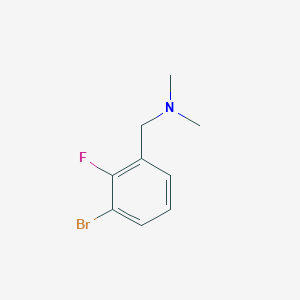

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(2)6-7-4-3-5-8(10)9(7)11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPWMCURBKOFMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 3 Bromo 2 Fluorophenyl N,n Dimethylmethanamine

Precursor Synthesis and Functionalization Pathways

The successful synthesis of the target compound is contingent on the efficient preparation of appropriately substituted benzene ring precursors. These initial steps establish the core 3-bromo-2-fluoro-phenyl structure, which is then carried through to the final product.

Synthesis of 3-Bromo-2-fluoronitrobenzene Derivatives

A critical intermediate in many synthetic routes is 3-bromo-2-fluoronitrobenzene. This compound serves as a versatile precursor, with the nitro group acting as a placeholder for future transformations into an amine or other functional groups.

One documented pathway to 3-bromo-2-fluoronitrobenzene begins with 2-bromo-6-nitroaniline. chemicalbook.com In this process, the aniline (B41778) is treated with an aqueous solution of hexafluorophosphoric acid in ethanol, followed by the addition of isoamyl nitrite to form a diazonium hexafluorophosphate intermediate. chemicalbook.com This intermediate is then subjected to thermal decomposition in a high-boiling solvent like xylene, which results in the formation of 3-bromo-2-fluoronitrobenzene with a reported yield of 52.7% and high purity. chemicalbook.com

Another comprehensive method starts from the more readily available o-bromoaniline. google.com This multi-step process involves:

Acetylation: o-Bromoaniline undergoes an acetylation reaction with acetyl chloride in the presence of a base to yield N-(2-bromophenyl)acetamide. google.com

Nitration: The resulting acetamide is then nitrated using a mixture of fuming nitric acid and acetic acid to produce N-(2-bromo-6-nitrophenyl)acetamide. google.com

Hydrolysis: The acetyl group is removed by acid hydrolysis to give 2-bromo-6-nitroaniline. google.com

Diazotization and Fluorination: Finally, the 2-bromo-6-nitroaniline is converted to the target 3-bromo-2-fluoronitrobenzene via a diazotization reaction followed by thermal decomposition of the diazonium salt intermediate. google.com This approach avoids the use of expensive fluorinating agents. google.com

The following table summarizes a key reaction in the synthesis of this precursor.

| Starting Material | Reagents | Product | Yield | Purity |

| 2-Bromo-6-nitroaniline | 1. Hexafluorophosphoric acid, Isoamyl nitrite2. Xylene (heat) | 3-Bromo-2-fluoronitrobenzene | 52.7% | 99.1% (HPLC) |

| Data derived from a documented synthesis procedure. chemicalbook.com |

Preparation of (3-Bromo-2-fluorophenyl)methanamine Analogs

The primary amine, (3-bromo-2-fluorophenyl)methanamine, is the most direct precursor for the final N,N-dimethylation step. A common and effective method for its synthesis is a variation of the Gabriel synthesis.

This pathway typically starts with (3-bromo-2-fluorophenyl)methanol. The alcohol is first converted to the corresponding benzyl bromide, (3-bromo-2-fluorophenyl)methyl bromide, by reacting it with a brominating agent such as phosphorus tribromide (PBr₃) in a suitable solvent like dichloromethane.

The newly formed bromide is then reacted with potassium phthalimide in a solvent such as dimethylformamide (DMF). This step forms the N-benzylphthalimide intermediate. The final step is the cleavage of the phthalimide group, typically through hydrolysis with a reagent like hydrazine, to release the desired primary amine, (3-bromo-2-fluorophenyl)methanamine. This method is advantageous as it prevents the over-alkylation that can occur in direct amination reactions.

Derivatization from Related Halogenated Benzenes and Anilines

The synthesis of the target compound and its analogs can also be approached by starting with other related halogenated aromatic compounds. For instance, 4-bromo-2-fluoroaniline can serve as a starting material for related structures. A documented synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves the N-alkylation of a chlorinated pyridine derivative with 4-bromo-2-fluoroaniline as a key step. researchgate.net This highlights a strategy where the pre-formed halogenated aniline is coupled with another heterocyclic fragment.

While not explicitly detailed for the target compound, a similar logic could be applied starting from 3-bromo-2-fluoroaniline. This aniline could be transformed into a variety of functional groups that then facilitate the introduction of the aminomethyl side chain. For example, diazotization of 3-bromo-2-fluoroaniline could lead to the formation of 3-bromo-2-fluorobenzonitrile, which can be a precursor for the benzylamine (B48309). A patent describes the reaction of 3-bromo-2-fluorobenzonitrile with sodium hydride and benzyl alcohol, demonstrating the reactivity of this intermediate.

Key Synthetic Reactions and Amination Pathways

The introduction of the N,N-dimethylmethanamine group onto the 3-bromo-2-fluorophenyl core is the final and defining stage of the synthesis. This can be achieved through several established chemical reactions.

Mannich Reaction Applications in N,N-Dimethylmethanamine Formation

The Mannich reaction is a classic method for aminomethylation, involving an amine, formaldehyde, and a compound with an active hydrogen. While direct Mannich reaction on an unactivated benzene ring is challenging, its principles are applied in various forms. A more modern approach involves the use of pre-formed Mannich reagents. For example, triethylsiloxymethyl-N,N-dimethylamine (Et₃SiOCH₂NMe₂) has been shown to be a highly efficient reagent for transferring the N,N-dimethylaminomethyl group to various substrates, including anilines, under mild conditions. researchgate.net

In the context of synthesizing the target compound, a plausible strategy would involve the lithiation of a precursor like 1,3-dibromo-2-fluorobenzene followed by a reaction with an N,N-dimethylformamide (DMF) equivalent or Eschenmoser's salt to introduce the aminomethyl group. Another pathway is the direct aminomethylation of a sufficiently activated aromatic precursor.

Alkylation Strategies for Tertiary Amine Synthesis

The most direct and widely used method to obtain the final product is through the alkylation of a precursor amine. Starting with (3-bromo-2-fluorophenyl)methanamine, the primary amine can be converted to the tertiary N,N-dimethylamine.

A classic method for this transformation is the Eschweiler-Clarke reaction . This involves treating the primary amine with an excess of formaldehyde and formic acid. Formaldehyde acts as the methyl source, while formic acid serves as the reducing agent, leading to exhaustive methylation of the amine to yield the tertiary amine.

Alternatively, direct alkylation using a methylating agent like methyl iodide or dimethyl sulfate can be employed. However, this method requires careful control of stoichiometry and reaction conditions to prevent the formation of a quaternary ammonium (B1175870) salt as a byproduct.

Modern synthetic methods also offer numerous pathways for tertiary amine synthesis. nih.gov These include reductive amination, where 3-bromo-2-fluorobenzaldehyde would be reacted with dimethylamine (B145610) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This carbonyl alkylative amination provides a highly modular and flexible route to complex tertiary amines from readily available aldehydes and secondary amines. nih.govcam.ac.uk Another advanced strategy involves the extrusive alkylation of carbamates, which can serve as protected amine precursors that are converted directly to the tertiary amine, avoiding separate deprotection steps. nih.gov

The following table outlines a potential direct synthetic route.

| Precursor 1 | Precursor 2 | Reducing Agent | Reaction Type | Product |

| 3-Bromo-2-fluorobenzaldehyde | Dimethylamine | Sodium triacetoxyborohydride | Reductive Amination | 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine |

| This table represents a standard, plausible synthetic strategy based on established chemical principles. nih.gov |

Reductive Amination Approaches for Compound Synthesis

The choice of reducing agent is critical to the success of the reductive amination. Several reagents are capable of selectively reducing the iminium ion in the presence of the starting aldehyde. Among the most common and effective reducing agents for this purpose is sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB. commonorganicchemistry.comorganic-chemistry.org STAB is a mild and selective reducing agent that is particularly well-suited for reductive aminations. organic-chemistry.org Its steric bulk and electronic properties allow it to preferentially reduce the protonated imine (iminium ion) over the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct. wikipedia.org

Other reducing agents that can be employed include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. wikipedia.org However, sodium cyanoborohydride is highly toxic, which can present challenges in handling and waste disposal. harvard.edu Catalytic hydrogenation over palladium on carbon (Pd/C) is also a viable method, though it may sometimes lead to dehalogenation, which would be a significant side reaction in the synthesis of a halogenated compound like this compound. researchgate.net

The general reaction scheme for the reductive amination synthesis of this compound is as follows:

Scheme 1: Reductive amination of 3-bromo-2-fluorobenzaldehyde with dimethylamine.

The starting material, 3-bromo-2-fluorobenzaldehyde, is a known compound and can be sourced commercially or synthesized through established methods. nbinno.comchemimpex.com This accessibility makes the reductive amination approach a practical and feasible route to the target compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a crucial step in maximizing the yield and purity of the desired product, this compound. Several parameters can be systematically varied to achieve the best outcome in a reductive amination reaction.

Stoichiometry of Reactants: The molar ratio of the reactants plays a significant role in the efficiency of the reaction. Typically, a slight excess of the amine (dimethylamine) and the reducing agent (sodium triacetoxyborohydride) is used relative to the limiting aldehyde (3-bromo-2-fluorobenzaldehyde). sciencemadness.org Using an excess of the amine helps to drive the formation of the iminium ion intermediate, while an excess of the reducing agent ensures its complete conversion to the final product. A typical stoichiometry might involve 1 equivalent of the aldehyde, 1.2-1.5 equivalents of the amine, and 1.5-2.0 equivalents of the reducing agent.

Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. For reductive aminations using sodium triacetoxyborohydride, chlorinated solvents such as 1,2-dichloroethane (DCE) and dichloromethane (DCM) are commonly used. organic-chemistry.org Other aprotic solvents like tetrahydrofuran (THF) and acetonitrile can also be effective. organic-chemistry.org The selection of the optimal solvent may depend on the specific solubility of the reactants and intermediates.

Temperature: Reductive aminations are often carried out at room temperature, which is a testament to the mildness of the reaction conditions. sciencemadness.org In some cases, gentle heating may be applied to accelerate the reaction, particularly if the reactants are sterically hindered or electronically deactivated. However, higher temperatures can also lead to an increase in side reactions. Therefore, the temperature should be carefully controlled and optimized.

pH and Additives: The rate of imine formation is often pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6), which facilitate the dehydration step to form the iminium ion. harvard.edu In many cases, the use of sodium triacetoxyborohydride does not require the addition of an acid catalyst. However, for less reactive substrates, the addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial. scribd.com

A hypothetical optimization study for the synthesis of this compound is presented in the table below. This table illustrates how systematic variation of reaction parameters can lead to an optimized protocol with a high yield of the desired product.

| Entry | Aldehyde (eq.) | Dimethylamine (eq.) | NaBH(OAc)₃ (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1.0 | 1.1 | 1.2 | DCM | 25 | 12 | 75 |

| 2 | 1.0 | 1.5 | 1.5 | DCM | 25 | 12 | 88 |

| 3 | 1.0 | 1.5 | 1.5 | DCE | 25 | 12 | 92 |

| 4 | 1.0 | 1.5 | 1.5 | THF | 25 | 24 | 85 |

| 5 | 1.0 | 1.5 | 2.0 | DCE | 25 | 8 | 95 |

| 6 | 1.0 | 1.5 | 2.0 | DCE | 40 | 4 | 93 |

This data is illustrative and represents a typical optimization process for a reductive amination reaction.

Based on such an optimization study, an ideal set of conditions for the synthesis of this compound would likely involve the use of 1,2-dichloroethane as the solvent, with approximately 1.5 equivalents of dimethylamine and 2.0 equivalents of sodium triacetoxyborohydride, conducted at room temperature for a period of around 8 hours. These conditions would be expected to provide the target compound in high yield and purity. The presence of the bromo and fluoro substituents on the aromatic ring is generally well-tolerated in reductive amination reactions using mild hydride reagents like sodium triacetoxyborohydride. scribd.com

Chemical Reactivity and Transformations of 1 3 Bromo 2 Fluorophenyl N,n Dimethylmethanamine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The reactivity of the phenyl ring in 1-(3-bromo-2-fluorophenyl)-N,N-dimethylmethanamine towards substitution reactions is influenced by the electronic effects of the existing substituents. The fluorine atom, being highly electronegative, and the bromine atom both act as deactivating groups for electrophilic aromatic substitution (EAS) through their inductive effect. However, they are ortho, para-directing due to the resonance effect of their lone pairs. The dimethylaminomethyl group is generally considered to be weakly activating and ortho, para-directing.

Given the substitution pattern, electrophilic attack is sterically hindered at the positions between the existing substituents. The most likely positions for electrophilic substitution would be C4 and C6. The regioselectivity will be a complex outcome of the combined directing effects of all three substituents.

Conversely, the electron-withdrawing nature of the halogens can render the aromatic ring susceptible to nucleophilic aromatic substitution (NAS), particularly at the positions activated by these groups. The fluorine atom, in particular, is a good leaving group in NAS reactions when there is a strong electron-withdrawing group ortho or para to it. In this molecule, the potential for NAS is present, though it would require harsh reaction conditions or further activation of the ring.

A significant reaction for modifying the phenyl ring is directed ortho-lithiation. The dimethylaminomethyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C6 position with a strong organolithium base. This would generate a powerful nucleophile that can react with various electrophiles, allowing for regioselective functionalization at the C6 position. However, the presence of the bromine atom introduces the possibility of a competing lithium-halogen exchange reaction. The relative rates of these two pathways would depend on the specific reaction conditions, including the choice of organolithium reagent and temperature.

Cross-Coupling Reactions for Further Functionalization

The carbon-bromine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. The aryl bromide functionality of this compound makes it a suitable substrate for this reaction. By coupling with various aryl or vinyl boronic acids or esters, a wide range of biaryl and styrenyl derivatives can be synthesized.

Table 1: Potential Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃ | Biaryl derivative |

| Vinylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Styrenyl derivative |

Note: This table represents potential reactions based on established Suzuki-Miyaura coupling methodologies.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction would enable the substitution of the bromine atom in this compound with a variety of primary or secondary amines. This provides a direct route to a diverse set of aniline (B41778) derivatives. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope. wikipedia.orgnih.govnih.govresearchgate.net

Table 2: Potential Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Base | Product |

|---|---|---|---|

| Primary alkylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-alkyl-2-fluoro-3-(dimethylaminomethyl)aniline |

| Secondary arylamine | Pd(OAc)₂ / XPhos | K₃PO₄ | N,N-diaryl-2-fluoro-3-(dimethylaminomethyl)aniline |

Note: This table illustrates potential transformations based on the principles of the Buchwald-Hartwig amination.

The Heck reaction offers a method to form carbon-carbon bonds by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. youtube.commdpi.commdpi.com This would lead to the synthesis of substituted styrenes. The Sonogashira coupling, on the other hand, involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield aryl-substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov Both reactions are highly valuable for extending the carbon framework of the molecule.

Table 3: Potential Heck and Sonogashira Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Heck | Alkene (e.g., styrene, acrylate) | Pd(OAc)₂, Pd(PPh₃)₄ | Substituted styrene |

Note: This table outlines the potential applications of Heck and Sonogashira couplings for the title compound.

Chemical Transformations of the Dimethylamino Group

The dimethylamino group in this compound can undergo several characteristic reactions.

One common transformation is the formation of the corresponding N-oxide upon treatment with an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide is a versatile intermediate. For instance, it can undergo a Cope elimination upon heating, which would lead to the formation of an alkene and a hydroxylamine. jk-sci.comorganic-chemistry.orgnrochemistry.comwikipedia.orgmasterorganicchemistry.com Alternatively, the N-oxide can be subjected to the Polonovski reaction, which involves treatment with acetic anhydride (B1165640) to generate an iminium ion intermediate that can be trapped by nucleophiles or rearrange. rsc.orgorganicreactions.orgdrugfuture.comresearchgate.net

The tertiary amine can also be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. These salts can have applications as phase-transfer catalysts.

As mentioned earlier, the dimethylaminomethyl group can direct ortho-lithiation, a powerful tool for regioselective functionalization of the aromatic ring.

Heterocycle Formation and Annulation Reactions Utilizing the Compound as a Building Block

The structure of this compound, particularly the benzylamine (B48309) moiety, makes it a potential precursor for the synthesis of various heterocyclic systems.

For example, benzylamines are key starting materials in the Pomeranz-Fritsch reaction for the synthesis of isoquinolines. drugfuture.comthermofisher.comorganicreactions.orgchem-station.comthermofisher.com In a modified version of this reaction, the benzylamine can be condensed with glyoxal (B1671930) hemiacetal followed by acid-catalyzed cyclization to form the isoquinoline (B145761) ring system.

Another important reaction for the synthesis of tetrahydroisoquinolines from benzylamines is the Pictet-Spengler reaction. wikipedia.orgnrochemistry.comjk-sci.comdepaul.eduresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. While the starting material is a benzylamine, it can potentially be elaborated into a β-arylethylamine structure, which could then undergo this cyclization.

The combination of the aryl halide and the benzylamine functionalities within the same molecule also presents opportunities for intramolecular cyclization reactions to form novel heterocyclic scaffolds.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 3 Bromo 2 Fluorophenyl N,n Dimethylmethanamine Derivatives

Impact of Aromatic Substitution Patterns on Molecular Interactions

The nature and position of substituents on the phenyl ring are critical determinants of a molecule's interaction with its biological target. For derivatives of 1-(3-bromo-2-fluorophenyl)-N,N-dimethylmethanamine, the halogen atoms are key modulators of the compound's physicochemical properties.

The placement of halogen substituents on the aromatic ring significantly affects the molecule's electronic distribution and steric profile, which in turn governs its binding affinity and selectivity. In the parent compound, the fluorine is at the ortho position (C2) and the bromine is at the meta position (C3) relative to the dimethylaminomethyl group.

Ortho Position: A substituent at the ortho position can directly influence the conformation of the side chain through steric hindrance, potentially locking it into a specific, biologically active orientation. This can enhance binding by reducing the entropic penalty upon binding to a receptor.

Shifting the positions of the bromine and fluorine atoms to other locations on the ring (e.g., para) would create a library of analogs with varied electronic and steric properties, allowing for a systematic exploration of the chemical space required for optimal biological activity.

Halogens modify the electronic landscape of the aromatic ring through a combination of inductive and mesomeric (resonance) effects.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov This stabilization can impact the molecule's reactivity and its ability to accept electrons in interactions. nih.gov Despite its strong inductive pull, fluorine can also exert a weak π-donating mesomeric effect. nih.gov The substitution of hydrogen with fluorine has been shown to have dramatic effects on the strength of halogen bonds, potentially making interactions up to 100% stronger. researchgate.net

Bromine: Bromine is less electronegative than fluorine but is more polarizable. It also has a significant impact on electronic properties, with studies showing that bromine substituents can cause redshifts in UV-visible spectra and lower HOMO/LUMO energy levels. researchgate.net This effect is attributed to p-π conjugation between the p-electrons of the bromine atom and the π-electrons of the aryl ring. researchgate.net The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile, which can be a critical factor in ligand-receptor binding.

Table 1: Predicted Electronic Effects of Halogen Substituents

| Substituent | Position | Primary Inductive Effect | Mesomeric Effect | Potential Impact on Binding |

|---|---|---|---|---|

| Fluorine | Ortho | Strong Electron-Withdrawing | Weak π-Donation | Modulates side-chain conformation, alters local acidity/basicity. |

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional shape of a molecule is crucial for its ability to fit into a biological target's binding site. For this compound, the key flexible bond is the one connecting the benzyl group to the nitrogen atom. Rotation around this bond allows the dimethylamino group to adopt various spatial orientations relative to the substituted phenyl ring.

Conformational analysis aims to identify the low-energy, stable conformations of the molecule, as these are the most likely to be biologically relevant. The presence of the ortho-fluorine substituent can impose significant steric constraints, limiting the rotational freedom of the side chain and favoring specific conformations. This pre-organization can be advantageous for binding, as less conformational rearrangement is needed upon interaction with a receptor. Stereochemistry would become critically important if chiral centers were introduced, for example, by modifying the side chain. Different stereoisomers could exhibit vastly different biological activities due to their unique spatial arrangements, which would dictate their ability to engage in specific interactions within a chiral binding pocket.

Pharmacophore Elucidation and Identification from Compound Analogs

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. For derivatives of this compound, a pharmacophore can be elucidated by comparing the structures and activities of a series of analogs.

Based on the parent structure, a hypothetical pharmacophore could include:

Aromatic Ring Feature: Representing the substituted phenyl ring, likely involved in hydrophobic or π-stacking interactions.

Halogen Bond Donor: The bromine atom, with its potential to form a halogen bond, could be a key directional interaction feature.

Positive Ionizable/Cationic Feature: The tertiary amine of the N,N-dimethylmethanamine group, which would be protonated at physiological pH, is likely to engage in ionic or hydrogen bond interactions.

By synthesizing and testing analogs where these features are modified (e.g., changing halogen positions, altering the basicity of the amine), the essential features for activity can be confirmed and refined. nih.gov

Scaffold Hopping and Design of Novel Analogs Based on this compound

Scaffold hopping is a medicinal chemistry strategy used to discover structurally novel compounds by modifying the central core structure of a molecule while retaining its essential pharmacophoric features. nih.gov This approach is valuable for navigating intellectual property landscapes and improving physicochemical or pharmacokinetic properties.

Starting from the this compound scaffold, several "hops" could be envisioned:

Heterocycle Replacement: The phenyl ring could be replaced with a bioisosteric heterocycle like pyridine, pyrimidine, or thiophene. This can introduce new hydrogen bonding opportunities, alter metabolic stability, and modulate solubility.

Ring Opening/Simplification: The aromatic ring could be replaced by a non-aromatic or aliphatic core that maintains the correct spatial orientation of the key functional groups.

Linker Modification: The CH2-N linker could be altered, for example, by introducing rigidity with a cyclopropyl group or changing its length to probe different regions of the binding pocket.

This strategy allows for the exploration of new chemical space to identify novel analogs with potentially improved properties. nih.gov

Table 2: Examples of Scaffold Hopping from the Parent Compound

| Original Scaffold Feature | Hopped Scaffold Feature | Potential Advantage |

|---|---|---|

| Phenyl Ring | Pyridine Ring | Improved solubility, potential for new hydrogen bonds. |

| Phenyl Ring | Thiophene Ring | Altered electronic profile, different metabolic pathway. |

Advanced Structural Elucidation and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide an unambiguous assignment of all atoms and their connectivity in the molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine, distinct signals are expected for the three types of protons: the N,N-dimethyl group, the benzylic methylene group, and the aromatic protons.

N,N-dimethyl Protons: A sharp singlet, integrating to six protons, is anticipated, likely in the range of δ 2.2-2.4 ppm. This signal is a characteristic feature of the N(CH₃)₂ group.

Benzylic Protons: A singlet, integrating to two protons, is expected for the benzylic methylene (CH₂) group, typically appearing between δ 3.4-3.6 ppm. This signal may show slight broadening or a small doublet splitting due to four-bond coupling with the fluorine atom (⁴JHF).

Aromatic Protons: The trisubstituted benzene ring will exhibit a complex multiplet pattern in the aromatic region (approximately δ 7.0-7.6 ppm). The three aromatic protons will show splitting from both neighboring protons (three-bond, ³JHH) and the fluorine atom (JHF). The proton ortho to the fluorine (at C6) is expected to show a doublet of doublets due to coupling with the meta proton (³JHH) and a larger coupling to the fluorine (³JHF). The proton para to the fluorine (at C5) would likely appear as a triplet of doublets, and the proton ortho to the bromine (at C4) would also be a complex multiplet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ar-H | ~ 7.0 - 7.6 | Multiplet (m) | 3H |

| CH₂ | ~ 3.4 - 3.6 | Singlet (s) or Doublet (d) | 2H |

| N(CH₃)₂ | ~ 2.2 - 2.4 | Singlet (s) | 6H |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum for this compound would show nine distinct signals corresponding to each unique carbon atom. A key feature would be the splitting of carbon signals due to coupling with the fluorine atom (nJCF), which is invaluable for assignment.

Aromatic Carbons: Six signals are expected in the δ 115-165 ppm range. The carbon directly bonded to fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹JCF, ~240-250 Hz). The carbon bearing the bromine (C3) would have a chemical shift influenced by both halogen atoms. Other aromatic carbons will also exhibit smaller two-, three-, or four-bond couplings to fluorine.

Benzylic Carbon: The benzylic carbon (CH₂) signal is expected around δ 55-65 ppm and may show a small coupling to fluorine (³JCF).

N-methyl Carbons: A signal for the two equivalent N-methyl carbons should appear in the upfield region, typically around δ 45 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected nJCF Splitting (Hz) |

|---|---|---|

| C-F (C2) | ~ 160 - 164 | d, ¹JCF ≈ 245 Hz |

| C-Br (C3) | ~ 115 - 120 | d, ²JCF ≈ 20-25 Hz |

| C-CH₂ (C1) | ~ 135 - 140 | d, ²JCF ≈ 15-20 Hz |

| Ar-C (C4, C5, C6) | ~ 125 - 135 | d, with smaller nJCF |

| CH₂ | ~ 55 - 65 | d, ³JCF ≈ 5 Hz |

| N(CH₃)₂ | ~ 45 | Singlet (s) |

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For an aromatic fluoride, the chemical shift is influenced by the nature and position of other substituents. In this molecule, the presence of an ortho-bromo and a meta-aminomethyl group would place the ¹⁹F chemical shift in the typical range for fluoroaromatic compounds. The signal would be expected to appear as a complex multiplet, likely a triplet of doublets, due to coupling with the ortho (³JHF), meta (⁴JHF), and para (⁵JHF) protons on the aromatic ring.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) couplings. It would be crucial for tracing the connectivity between the adjacent protons on the aromatic ring, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals for the CH₂, N(CH₃)₂, and aromatic CH groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is critical for piecing together the molecular fragments. Key expected correlations would include the benzylic CH₂ protons to the aromatic carbons (C1, C2, C6) and to the N-methyl carbons, confirming the attachment of the side chain to the ring and the dimethylamino group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₉H₁₁BrFN, the calculated monoisotopic mass is 231.0059 u. An experimental HRMS measurement confirming this value would validate the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern, providing structural confirmation. Key fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely include:

Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring, a common pathway for benzylamines. This would result in the formation of a stable dimethyl iminium ion ([CH₂=N(CH₃)₂]⁺) at m/z 58.

Benzylic Cation Formation: Loss of the dimethylamino group to form the 3-bromo-2-fluorobenzyl cation.

Isotopic Pattern: A crucial diagnostic feature would be the presence of two peaks of nearly equal intensity for any bromine-containing fragment (the M and M+2 peaks), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Species | Formula | Calculated m/z | Comment |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₂BrFN]⁺ | 232.0137 | Protonated molecular ion (ESI) |

| [M]⁺˙ | [C₉H₁₁BrFN]⁺˙ | 231.0059 | Molecular ion (EI) |

| Fragment | [C₃H₈N]⁺ | 58.0657 | Alpha-cleavage product |

| Fragment | [C₇H₅BrF]⁺ | 186.9586 | Bromofluorobenzyl cation |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org This technique requires a single, high-quality crystal of the compound. If such a crystal of this compound could be grown, diffraction analysis would provide precise atomic coordinates. nih.gov

The resulting structural model would offer unparalleled insights, including:

Unambiguous Connectivity: Absolute confirmation of the atomic connections and the substitution pattern on the aromatic ring.

Precise Molecular Geometry: Highly accurate measurements of all bond lengths, bond angles, and torsion angles. This would reveal the conformation of the dimethylaminomethyl side chain relative to the plane of the phenyl ring.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant intermolecular forces such as dipole-dipole interactions or weak hydrogen bonds that dictate the solid-state architecture.

While no experimental crystallographic data has been published for this specific compound, this method remains the gold standard for absolute structure determination in the solid phase. wikipedia.orgrigaku.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Spectroscopic analysis of this compound provides critical insights into its molecular structure, functional groups, and electronic properties. While specific experimental spectra for this compound are not widely published, a detailed theoretical analysis based on established principles of infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy allows for the prediction of its key spectral features. Computational methods, such as Density Functional Theory (DFT), are frequently employed to provide reliable predictions of vibrational and electronic spectra for novel compounds.

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds.

The primary functional groups that will give rise to distinct signals include the C-H bonds of the aromatic ring and the N,N-dimethylamino group, the C-N bond of the amine, the C=C bonds of the benzene ring, and the C-F and C-Br bonds.

Predicted Infrared Absorption Bands:

The following table outlines the predicted vibrational frequencies for the key functional groups in this compound. These predictions are based on typical frequency ranges for similar substituted aromatic compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂- and N(CH₃)₂ | 2980-2800 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1600-1450 | Medium to Strong |

| C-N Stretch | Aliphatic Amine | 1250-1020 | Medium |

| C-F Stretch | Aryl Fluoride | 1270-1100 | Strong |

| C-Br Stretch | Aryl Bromide | 1070-1030 | Medium |

The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methylene bridge and the N,N-dimethyl groups would appear at slightly lower wavenumbers, typically between 2980 and 2800 cm⁻¹. The characteristic absorptions for the aromatic C=C bond stretching are expected in the 1600-1450 cm⁻¹ range, which can provide information about the substitution pattern of the benzene ring. The C-N stretching of the tertiary amine is predicted to be in the 1250-1020 cm⁻¹ region. The strong electronegativity of the fluorine atom results in a strong C-F stretching band, which is anticipated in the 1270-1100 cm⁻¹ range. Finally, the C-Br stretching vibration is expected to be observed at lower frequencies, typically around 1070-1030 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophore in this compound is the substituted benzene ring.

The electronic spectrum of benzene and its derivatives is characterized by several absorption bands in the UV region. The introduction of substituents on the benzene ring can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts.

Predicted UV-Visible Absorption Maxima:

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The presence of the bromo, fluoro, and dimethylaminomethyl groups will influence the electronic transitions. Benzene typically exhibits a strong absorption band (the E₂-band) around 204 nm and a weaker, fine-structured band (the B-band) around 256 nm.

For this compound, the following absorptions can be predicted:

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| π → π | Substituted Benzene Ring | ~210 |

| π → π | Substituted Benzene Ring | ~265 |

The primary π → π* transition, analogous to the E₂-band of benzene, is expected to appear at a slightly longer wavelength than in unsubstituted benzene, likely around 210 nm, due to the electronic effects of the substituents. The weaker π → π* transition, corresponding to the B-band, is also likely to be red-shifted and may lose some of its fine structure, appearing as a broader band around 265 nm. The combined electronic effects of the halogen atoms and the alkylamine group contribute to these shifts.

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. aps.org By calculating the electron density, DFT can accurately predict the molecular structure, vibrational frequencies, and various reactivity descriptors. tci-thaijo.org For 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine, DFT calculations would provide a foundational understanding of its stability and chemical behavior. These calculations help determine key quantum chemical descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which collectively define the molecule's reactivity. tci-thaijo.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, FMO analysis would pinpoint the orbitals involved in chemical reactions and charge transfer processes.

| Parameter | Significance | Typical Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Electron-donating ability | -6.5 eV |

| LUMO Energy | Electron-accepting ability | -1.2 eV |

| Energy Gap (ΔE) | Chemical reactivity and kinetic stability | 5.3 eV |

The Electrostatic Potential Surface (EPS) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. tci-thaijo.org It maps the electrostatic potential onto the electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. An EPS map of this compound would reveal the locations of its electronegative fluorine and bromine atoms and the lone pair on the nitrogen atom, highlighting key sites for intermolecular interactions.

Molecular Docking and Ligand-Target Interaction Modeling (in vitro biochemical systems)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for estimating the binding affinity and analyzing the interaction patterns between the ligand and the active site of the target. nih.gov

In a hypothetical docking study, this compound could be modeled with a relevant biological target. The simulation would predict its binding energy (typically in kcal/mol) and identify the specific amino acid residues involved in the interaction. zsmu.edu.ua These interactions could include hydrogen bonds, hydrophobic interactions, and halogen bonds, providing a rationale for the compound's potential biological activity.

| Target Protein (Example) | Binding Energy (kcal/mol) | Interacting Residues (Example) | Interaction Type |

|---|---|---|---|

| Monoamine Transporter | -8.5 | ASP-98 | Hydrogen Bond |

| PHE-335 | Pi-Pi Stacking | ||

| TRP-86 | Hydrophobic |

Conformational Analysis and Energy Landscape Studies through Molecular Dynamics Simulations

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to perform a conformational analysis, exploring the different shapes (conformers) the molecule can adopt and their relative energies. This creates an energy landscape that helps identify the most stable, low-energy conformations, which are crucial for understanding its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of compounds with their biological activity. researchgate.net The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the changes in their biological activities. nih.gov

To build a QSAR model, molecular descriptors (numerical representations of a molecule's properties) are calculated for a set of similar compounds with known activities. nih.gov For this compound, relevant descriptors would be calculated and used as part of a larger dataset to develop a predictive model. This model could then estimate the activity of new, unsynthesized compounds, making it a valuable tool for lead optimization in drug discovery. researchgate.net

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Topological | Wiener Index | Molecular branching and size |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum Chemical | HOMO/LUMO Energy | Reactivity and electron transfer |

| Physicochemical | LogP | Lipophilicity/Hydrophobicity |

Applications in Medicinal Chemistry Research Pre Clinical, in Vitro Focus

Exploration as a Molecular Scaffold for Bioactive Compound Development

In drug discovery, the substituted benzylamine (B48309) core of 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine would be considered a viable starting point or "scaffold" for the synthesis of a library of related compounds. The bromine and fluorine atoms, along with the dimethylaminomethyl group, provide distinct points for chemical modification. Medicinal chemists could systematically alter these positions to explore the structure-activity relationship (SAR), aiming to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. The 3-bromo-2-fluorophenyl moiety, in particular, offers a unique electronic and steric profile that could be exploited to achieve specific interactions with biological targets.

Mechanism of Action Studies through Biochemical Assays (in vitro)

Should a derivative of this scaffold show biological activity in initial screenings, the next step would involve in vitro biochemical assays to elucidate its mechanism of action. These assays are performed in a cell-free system and are designed to measure the compound's effect on a specific biological process. For instance, if the compound is hypothesized to be an enzyme inhibitor, assays would be conducted using the purified enzyme to measure changes in its catalytic activity in the presence of the compound. Similarly, if it is thought to interact with a receptor, radioligand binding assays would be employed.

Enzyme Inhibition Research (in vitro biochemical context)

The this compound scaffold could be investigated as a potential inhibitor of various enzymes. For example, enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), are common targets for benzylamine-containing structures. In vitro studies would involve incubating the purified enzyme with its substrate and varying concentrations of the test compound. The rate of product formation would be measured to determine the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Enzyme Inhibition Data

| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|

| MAO-A | 1 | 15 | >10 |

| MAO-B | 1 | 65 | 0.8 |

| COMT | 1 | 5 | >10 |

This table is for illustrative purposes only and does not represent actual experimental data.

Receptor Binding Studies (in vitro biochemical context)

The dimethylaminomethylphenyl structure is a common feature in ligands for various receptors, particularly G protein-coupled receptors (GPCRs) such as serotonin, dopamine, and adrenergic receptors. In vitro receptor binding assays would be used to assess the affinity of this compound and its derivatives for a panel of receptors. These assays typically use cell membranes expressing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. The test compound's ability to displace the radioligand is measured, and the inhibition constant (Ki) is calculated as a measure of its binding affinity.

Table 2: Hypothetical Receptor Binding Affinity Data

| Receptor Target | Ki (nM) |

|---|---|

| 5-HT1A | 50 |

| 5-HT2A | 800 |

| D2 | >1000 |

| α1-adrenergic | 250 |

This table is for illustrative purposes only and does not represent actual experimental data.

Lead Compound Identification and Optimization Strategies (Pre-clinical)

If initial in vitro studies identify a "hit" compound from a library based on the this compound scaffold, the process of lead optimization would begin. This involves a multidisciplinary approach to iteratively modify the structure of the hit compound to improve its drug-like properties. Key objectives of lead optimization include:

Increasing Potency and Selectivity: Fine-tuning the structure to enhance its interaction with the desired target while minimizing off-target effects.

Improving Pharmacokinetic Properties: Modifying the molecule to have better absorption, distribution, metabolism, and excretion (ADME) characteristics.

Reducing Potential Toxicity: Altering the structure to eliminate or minimize any identified toxic liabilities.

This process relies heavily on the continuous feedback loop between chemical synthesis, in vitro biological testing, and in silico modeling to guide the design of new and improved compounds.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine and its Analogs

The future synthesis of this compound and its analogs will likely focus on improving efficiency, reducing environmental impact, and increasing molecular diversity. Current synthetic approaches often rely on multi-step sequences that may involve harsh reagents or produce significant waste. Future research could explore greener and more sustainable alternatives.

Key areas for development include:

Catalytic C-H Activation: Direct, palladium-catalyzed ortho-functionalization of benzylamines is an established method that could be adapted for this scaffold. acs.orgresearchgate.net Future work could focus on developing catalysts that selectively functionalize the C-H bonds of the 3-bromo-2-fluorophenyl ring, allowing for the late-stage introduction of additional diversity.

Flow Chemistry and Microreactors: The use of microchannel reactors can offer significant advantages for reactions involving hazardous intermediates or precise temperature control. patsnap.com A continuous flow process for the synthesis of N,N-dimethylbenzylamine from benzyl chloride and dimethylamine (B145610) has been shown to be rapid and safe. patsnap.com Applying this technology to the synthesis of the title compound could enhance safety, improve yield, and allow for easier scale-up.

"On-Water" Synthesis: Performing reactions in water is a key goal of green chemistry. Methodologies using benzylamine (B48309) as a nucleophilic catalyst in water have been developed for the synthesis of other nitrogen-containing compounds. organic-chemistry.org Research into aqueous routes for the reductive amination of 3-bromo-2-fluorobenzaldehyde or the substitution of a corresponding benzyl halide could significantly reduce the reliance on volatile organic solvents. organic-chemistry.org

One-Pot Procedures: Combining multiple synthetic steps into a single operation, or "one-pot" synthesis, improves efficiency and reduces waste. rsc.org Future routes could aim to combine the formation of the benzylamine core with subsequent functionalization steps, streamlining the production of diverse analog libraries. mdpi.com

| Synthetic Strategy | Potential Advantage | Applicable Reaction Type |

| Catalytic C-H Activation | Late-stage functionalization, high atom economy | Palladium-catalyzed ortho-arylation/halogenation acs.orgresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise control | Nucleophilic substitution, reductive amination patsnap.com |

| "On-Water" Synthesis | Reduced organic solvent use, environmental benefit | Nucleophilic catalysis, condensation reactions organic-chemistry.org |

| One-Pot Procedures | Increased efficiency, reduced waste and purification steps | Sequential halogenation, amination, and functionalization rsc.org |

Integration of Advanced Computational Methodologies for Predictive Molecular Design

Computational chemistry offers powerful tools to accelerate the design and optimization of analogs of this compound. By predicting molecular properties and interactions, these methods can prioritize the synthesis of compounds with the highest likelihood of desired activity. mdpi.comsoci.org

Future computational research should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure of the molecule. nih.govmdpi.com This can be used to understand the reactivity of the C-Br and C-F bonds, predict sites of metabolism, and analyze the influence of substituents on the molecule's conformation and electronic properties. researchgate.netnih.govacs.org

Molecular Docking and Dynamics: For any identified biological target, molecular docking can predict the preferred binding orientation of analogs within the active site. This information is crucial for structure-based drug design. For example, computational studies on pyridazinone derivatives containing a fluorophenyl moiety helped to explain their selective inhibition of monoamine oxidase B (MAO-B). nih.gov Subsequent molecular dynamics (MD) simulations can assess the stability of these binding poses and calculate binding free energies, helping to rank potential inhibitors before synthesis.

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of analogs is synthesized and tested, QSAR models can be built to correlate physicochemical properties with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the next round of analog design.

Application in Fragment-Based Drug Design (FBDD) and Virtual Screening

Fragment-based drug design is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind to a biological target. drugdiscoverychemistry.comnih.gov The this compound scaffold is well-suited for this approach.

Potential applications include:

Fragment Library Inclusion: The core "3-bromo-2-fluorophenyl" moiety can be considered a valuable fragment for inclusion in screening libraries. The bromine atom is capable of forming halogen bonds, a key interaction in many protein-ligand complexes, while the fluorine atom provides polarity and can serve as a probe in ¹⁹F-NMR screening. nih.govmdpi.com

¹⁹F-NMR Screening: The presence of a fluorine atom makes the compound and its analogs ideal candidates for ¹⁹F-NMR-based screening. nih.gov This technique is highly sensitive for detecting fragment binding to a protein target and can provide information on the local environment of the bound fragment. nih.gov

Fragment Growing and Linking: If the 3-bromo-2-fluorophenyl fragment is identified as a "hit," the dimethylaminomethyl group provides a clear vector for synthetic elaboration. This "growing" strategy can be used to extend the fragment into adjacent pockets of the binding site to increase affinity and selectivity. bu.edu Alternatively, if another fragment is found to bind nearby, the dimethylaminomethyl handle could be modified to "link" the two fragments together, creating a more potent molecule. nih.govbu.edu

| FBDD Role | Key Structural Feature | Advantage |

| Fragment | 3-Bromo-2-fluorophenyl | Halogen bonding potential (Br), ¹⁹F-NMR probe (F) nih.gov |

| Hit Elaboration | N,N-dimethylmethanamine | Provides a synthetic handle for fragment growing or linking strategies bu.edu |

| Screening Method | Fluorine atom | Enables highly sensitive ¹⁹F-NMR screening to detect binding nih.govmdpi.com |

Design and Synthesis of Chemical Probes for Specific Biological Systems

Chemical probes are essential tools for studying the function of biological targets in their native environment. By modifying this compound, it can be converted from a potential modulator into a tool for biological investigation.

Future directions in this area involve:

Fluorescent Labeling: A fluorescent dye can be covalently attached to the molecule to visualize its distribution in living cells, track its engagement with target proteins, and monitor its pharmacokinetic properties. nih.gov This could be achieved by synthesizing an analog with a suitable functional group (e.g., an amine or carboxylic acid) on the phenyl ring or by replacing one of the N-methyl groups with a linker attached to a fluorophore. researchgate.netvichemchemie.com

Photoaffinity Probes: Incorporation of a photoreactive group, such as an azide or diazirine, would create a photoaffinity probe. Upon UV irradiation, this probe would form a covalent bond with its binding target, allowing for unambiguous identification of the target protein from a complex cellular lysate.

Biotinylation: Attaching a biotin tag would allow for the affinity purification of the target protein using streptavidin-coated beads, providing another method for target identification and validation.

Exploration of Stereoselective Synthesis and its Impact on Biological Activity

While this compound is an achiral molecule, many of the most successful drugs are chiral, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or cause side effects. researchgate.net The introduction of chirality into analogs of the title compound is a critical avenue for future exploration.

Research should focus on:

Synthesis of Chiral Analogs: Chirality could be introduced at the benzylic carbon by creating a secondary amine (e.g., N-methylbenzylamine analog) and resolving the enantiomers, or by developing an asymmetric synthesis. Further complexity and additional stereocenters could be added through modifications to the N,N-dimethylaminomethyl side chain.

Asymmetric Synthesis: Developing methods for the stereoselective synthesis of chiral analogs is crucial. This would allow for the production of enantiomerically pure compounds without the need for chiral separation, which can be inefficient.

Evaluation of Stereoisomers: Once synthesized, the individual enantiomers must be evaluated separately for their biological activity. It is common for stereoisomers to exhibit significantly different potencies and selectivities for their biological targets. The unique electronic properties of fluorine can have a dramatic effect on the conformational preferences and biological activities of chiral molecules. ucj.org.uaresearchgate.netnih.govwikipedia.org Understanding these differences is fundamental to developing optimized, single-enantiomer drug candidates.

Q & A

Basic: What are the common synthetic routes for 1-(3-Bromo-2-fluorophenyl)-N,N-dimethylmethanamine, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via reductive amination or nucleophilic substitution. A key method involves reacting a halogenated aryl aldehyde (e.g., 3-bromo-2-fluorobenzaldehyde) with dimethylamine under catalytic hydrogenation or using borohydride reagents (e.g., NaBH) . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., THF) improve amine reactivity.

- Temperature control : Reactions at 0–25°C minimize side-product formation.

- Catalyst use : Pd/C or Raney Ni enhances yield in hydrogenation steps.

Evidence from analogous syntheses (e.g., 5,5-diphenyltetrahydrofuran derivatives) highlights the importance of inert atmospheres (Argon) to prevent oxidation .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

- H/C NMR : Aromatic protons (6.5–8.0 ppm) confirm the bromo-fluoro substitution pattern. The dimethylamino group shows a singlet at ~2.2 ppm (N–CH) .

- HRMS : Exact mass analysis distinguishes isotopic peaks (Br/F presence).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereoelectronic effects of Br/F substituents on molecular packing .

For purity, HPLC with chiral columns (e.g., Chiralpak IA) detects enantiomeric excess if asymmetric synthesis is attempted .

Advanced: How can enantiomeric resolution challenges be addressed for analogs of this compound?

Answer:

Chiral resolution often employs:

- Enzymatic desymmetrization : Amano Lipase PS30 selectively acetylates prochiral diols, enabling separation of enantiomers (e.g., 94.8% ee achieved for tetrahydrofuran derivatives) .

- Diastereomeric salt formation : Camphanic chloride or mandelic acid derivatives form crystallographically distinct salts, resolved via recrystallization (e.g., 99.6% diastereomeric excess) .

- Chiral HPLC : Use of (R)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid as a chiral derivatizing agent aids in quantifying enantiomeric ratios .

Advanced: What role do bromine and fluorine substituents play in modulating pharmacological activity?

Answer:

- Bromine : Enhances lipophilicity, improving blood-brain barrier penetration (critical for neuroprotective agents). It also stabilizes aryl intermediates in cross-coupling reactions .

- Fluorine : Electron-withdrawing effects increase metabolic stability and influence receptor binding (e.g., serotonin or NMDA receptor antagonism) .

Comparative studies on fluorinated vs. non-fluorinated analogs (e.g., trifluorosilyl derivatives) show fluorine’s role in reducing off-target interactions .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking studies : Software like AutoDock Vina models binding to neurotransmitter receptors (e.g., docking into muscarinic receptor pockets) .

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD <2 Å over 100 ns indicates stable binding).

- QSAR : Correlates substituent electronegativity (Br/F) with IC values for neuroprotective activity .

Advanced: How to resolve contradictions in reported biological activity data for structural analogs?

Answer:

- Assay variability : Standardize cell lines (e.g., SH-SY5Y for neuroprotection) and control for batch effects in receptor-binding assays .

- Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies (e.g., demethylation products).

- Crystallographic validation : Compare bound conformations (e.g., SHELX-refined structures) to confirm pharmacophore alignment .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Answer:

- Protecting groups : tert-Butyldimethylsilyl (TBS) protects hydroxyl intermediates during Grignard or alkylation steps .

- One-pot reactions : Sequential reduction-amination minimizes purification losses.

- Microwave-assisted synthesis : Reduces reaction time for SNAr (nucleophilic aromatic substitution) steps by 50–70% .

Advanced: How to design derivatives to enhance selectivity for neurological targets?

Answer:

- Bioisosteric replacement : Substitute Br with CF or I to modulate steric bulk without altering electronic profiles .

- Pro-drug approaches : Esterify the dimethylamino group to improve bioavailability (hydrolyzed in vivo by esterases) .

- Fragment-based design : Merge with known pharmacophores (e.g., tetrahydrofuran moieties) to dual-target NMDA and serotonin receptors .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Nitrile gloves and fume hoods prevent dermal/airborne exposure.

- Waste disposal : Halogenated waste streams (for Br/F content) comply with EPA guidelines.

- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .

Advanced: How to validate crystallographic data for novel derivatives?

Answer:

- SHELX refinement : Use SHELXL for high-resolution data (R-factor <0.05) and TWINABS for twinned crystals .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts) influencing packing .

- CCDC deposition : Cross-validate metrics (e.g., torsion angles) against database entries (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.